molecular formula C16H28N4O3S2 B2692453 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide CAS No. 2380099-14-7

1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide

Cat. No. B2692453
CAS RN: 2380099-14-7
M. Wt: 388.55
InChI Key: USELPVXVMPNMFG-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism Of Action

1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide binds irreversibly to BTK, preventing its activation and subsequent downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell activation, proliferation, and survival, ultimately resulting in the death of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide has been shown to inhibit platelet aggregation and thrombus formation, which may have implications for its use in the treatment of thrombotic disorders. 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide has also been shown to have minimal effects on T-cell function, suggesting that it may have a favorable safety profile.

Advantages And Limitations For Lab Experiments

One advantage of 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the irreversible binding of 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide to BTK may limit its use in certain settings, such as in patients who may require rapid reversal of its effects. Additionally, the optimal dosing and scheduling of 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide in combination with other therapies is still being investigated.

Future Directions

For 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide include clinical trials to evaluate its efficacy and safety in patients with B-cell malignancies. Additionally, further preclinical studies are needed to investigate its potential use in other diseases, such as autoimmune disorders and thrombotic disorders. The development of biomarkers to predict response to 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide and to monitor its effects in patients is also an area of active research. Finally, the development of second-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an area of ongoing investigation.

Synthesis Methods

The synthesis of 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide involves several steps, including the preparation of the pyrazole-4-sulfonamide core, the introduction of the thian-4-ylmethyl group, and the installation of the morpholin-4-yl group. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide has been described in detail in a publication by researchers at Takeda Pharmaceutical Company Limited.

Scientific Research Applications

1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. 1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

1,3,5-trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3S2/c1-13-15(14(2)19(3)18-13)25(21,22)17-12-16(4-10-24-11-5-16)20-6-8-23-9-7-20/h17H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USELPVXVMPNMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-sulfonamide

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